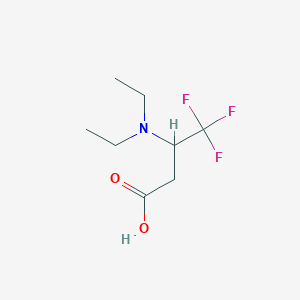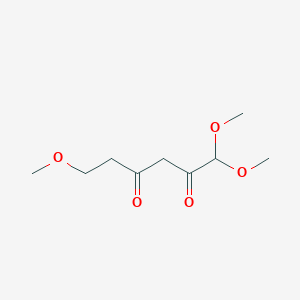
1,1,6-Trimethoxyhexane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,6-Trimethoxyhexane-2,4-dione is an organic compound with the molecular formula C9H16O5 and a molecular weight of 204.22 g/mol . This compound is characterized by the presence of three methoxy groups and a hexane backbone with two ketone functionalities at positions 2 and 4.
準備方法
Synthetic Routes and Reaction Conditions
1,1,6-Trimethoxyhexane-2,4-dione can be synthesized through various organic reactions. One common method involves the reaction of 2,4-hexanedione with methanol in the presence of an acid catalyst . The reaction proceeds through the formation of hemiacetals, which are subsequently converted to the trimethoxy derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high purity and yield .
化学反応の分析
Types of Reactions
1,1,6-Trimethoxyhexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1,1,6-Trimethoxyhexane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1,6-Trimethoxyhexane-2,4-dione involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. It can form covalent bonds with target molecules, leading to changes in their structure and function .
類似化合物との比較
Similar Compounds
2,6,6-Trimethyl-2-cyclohexene-1,4-dione: Similar in structure but with a cyclohexene backbone.
2,4-Hexanedione: Lacks the methoxy groups present in 1,1,6-Trimethoxyhexane-2,4-dione.
特性
分子式 |
C9H16O5 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
1,1,6-trimethoxyhexane-2,4-dione |
InChI |
InChI=1S/C9H16O5/c1-12-5-4-7(10)6-8(11)9(13-2)14-3/h9H,4-6H2,1-3H3 |
InChIキー |
DVUKKMIBGWHIIB-UHFFFAOYSA-N |
正規SMILES |
COCCC(=O)CC(=O)C(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


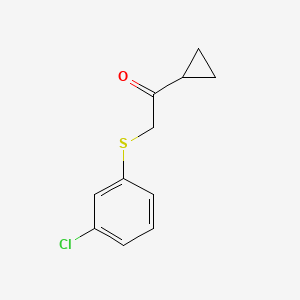
![[4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B13637029.png)
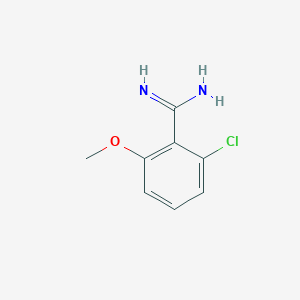
![Cis-3-benzyl-1,5-dimethyl-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13637056.png)
![3-[(Benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B13637060.png)
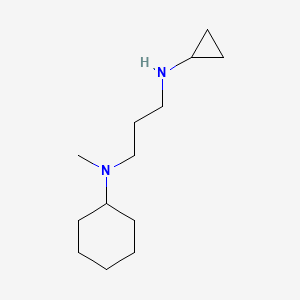


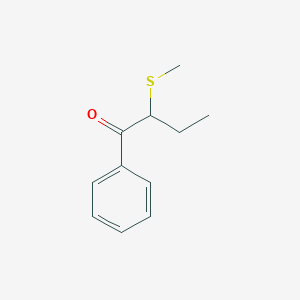
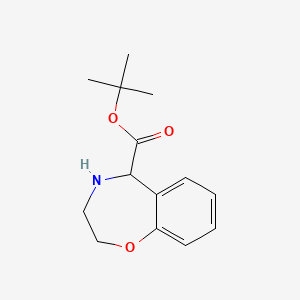

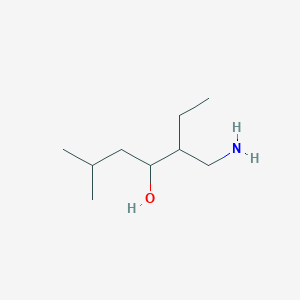
![tert-butyl N-[3-(2-methylpropanoyl)cyclobutyl]carbamate](/img/structure/B13637082.png)
